Phosphatidylethanolamines, Escherichia coli

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

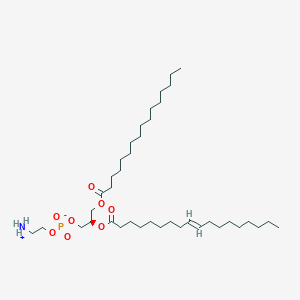

L-alpha-phosphatidylethanolamine is a vital phospholipid found in the cell membranes of Escherichia coli. It plays a crucial role in maintaining the structural integrity and fluidity of the cell membrane. This compound is composed of a glycerol backbone, two fatty acid chains, a phosphate group, and an ethanolamine head group . It is the major lipid in bacterial membranes and is essential for various cellular processes, including membrane fusion and fission .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: L-alpha-phosphatidylethanolamine can be synthesized through two main pathways:

CDP-ethanolamine pathway (Kennedy pathway): This pathway occurs in the endoplasmic reticulum and involves the conversion of ethanolamine and diacylglycerol into L-alpha-phosphatidylethanolamine through three enzymatic steps.

Phosphatidylserine decarboxylation pathway: In this pathway, phosphatidylserine is transported into the mitochondria, where it is decarboxylated to form L-alpha-phosphatidylethanolamine.

Industrial Production Methods: Industrial production of L-alpha-phosphatidylethanolamine often involves extraction from natural sources such as egg yolk or soybeans. The extracted phospholipids are then purified and processed to obtain L-alpha-phosphatidylethanolamine .

Types of Reactions:

Oxidation: L-alpha-phosphatidylethanolamine can undergo oxidation reactions, leading to the formation of lipid peroxides.

Hydrolysis: This compound can be hydrolyzed by phospholipases to produce lysophosphatidylethanolamine and free fatty acids.

Decarboxylation: Phosphatidylserine can be decarboxylated to form L-alpha-phosphatidylethanolamine.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and reactive oxygen species.

Hydrolysis: Phospholipases such as phospholipase A2 are commonly used for hydrolysis reactions.

Decarboxylation: This reaction typically occurs in the presence of phosphatidylserine decarboxylase enzyme.

Major Products:

Oxidation: Lipid peroxides.

Hydrolysis: Lysophosphatidylethanolamine and free fatty acids.

Decarboxylation: L-alpha-phosphatidylethanolamine.

Applications De Recherche Scientifique

L-alpha-phosphatidylethanolamine has numerous applications in scientific research:

Mécanisme D'action

L-alpha-phosphatidylethanolamine exerts its effects by integrating into the cell membrane and influencing its curvature and fluidity. It induces negative curvature, which is essential for processes such as membrane fusion and fission . In Escherichia coli, it supports the active transport of lactose and other molecules by stabilizing membrane proteins .

Comparaison Avec Des Composés Similaires

L-alpha-phosphatidylcholine: Another major phospholipid in cell membranes, but it has a choline head group instead of ethanolamine.

L-alpha-phosphatidylserine: Contains a serine head group and is a precursor to L-alpha-phosphatidylethanolamine.

Sphingomyelin: A phospholipid with a sphingosine backbone instead of glycerol.

Uniqueness: L-alpha-phosphatidylethanolamine is unique due to its ability to induce negative curvature in membranes, which is crucial for membrane fusion and fission processes . Its role in stabilizing membrane proteins and supporting active transport systems in bacteria also sets it apart from other phospholipids .

Propriétés

Numéro CAS |

94581-14-3 |

|---|---|

Formule moléculaire |

C39H76NO8P |

Poids moléculaire |

718.0 g/mol |

Nom IUPAC |

2-azaniumylethyl [(2R)-3-hexadecanoyloxy-2-[(E)-octadec-9-enoyl]oxypropyl] phosphate |

InChI |

InChI=1S/C39H76NO8P/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-39(42)48-37(36-47-49(43,44)46-34-33-40)35-45-38(41)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,37H,3-16,19-36,40H2,1-2H3,(H,43,44)/b18-17+/t37-/m1/s1 |

Clé InChI |

FHQVHHIBKUMWTI-JPPWSRCLSA-N |

SMILES isomérique |

CCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCC/C=C/CCCCCCCC |

SMILES canonique |

CCCCCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[NH3+])OC(=O)CCCCCCCC=CCCCCCCCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[3.2.2]nonan-1-amine](/img/structure/B11939875.png)

![4,5,6,7,8,9-Hexahydrocycloocta[d][1,2,3]selenadiazole](/img/structure/B11939893.png)

![1,5-dimethyl-2-phenyl-4-{[(Z)-3-pyridinylmethylidene]amino}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B11939911.png)

![4-methyl-N-(6-{[(4-methyl-1-piperidinyl)carbonyl]amino}hexyl)-1-piperidinecarboxamide](/img/structure/B11939923.png)